![molecular formula C16H20N4O3S2 B256166 Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate, commonly known as IMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of IMPT involves the inhibition of specific molecular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. IMPT also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
IMPT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and protection of the heart against damage. IMPT has also been shown to have antimicrobial activity against bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IMPT in lab experiments is its specificity in targeting specific molecular pathways, which allows for more precise and targeted research. However, one limitation is the lack of information on the long-term effects of IMPT on the body, as well as its potential toxicity.
Zukünftige Richtungen
Future research on IMPT could focus on its potential as a therapeutic agent in various medical fields, including cancer, cardiovascular diseases, and infectious diseases. Further studies could also investigate the long-term effects and potential toxicity of IMPT, as well as its potential for combination therapy with other drugs.
Conclusion:
In conclusion, IMPT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity in targeting specific molecular pathways, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research in various medical fields. However, further studies are needed to fully understand its long-term effects and potential toxicity.
Synthesemethoden
IMPT is synthesized through a multi-step process that involves the reaction of isobutyl isocyanate with 4-methyl-2-mercaptothiazole, followed by the reaction with 6-methyl-4-pyrimidinylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
IMPT has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, cardiovascular diseases, and infectious diseases. In cancer research, IMPT has shown promising results in inhibiting the growth of cancer cells by targeting specific molecular pathways. In cardiovascular research, IMPT has been shown to have protective effects on the heart by reducing oxidative stress and inflammation. In infectious disease research, IMPT has been studied for its potential as an antimicrobial agent against bacteria and viruses.
Eigenschaften
Produktname |
Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate |
---|---|
Molekularformel |
C16H20N4O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-methylpropyl 4-methyl-2-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N4O3S2/c1-9(2)6-23-15(22)14-11(4)19-16(25-14)20-12(21)7-24-13-5-10(3)17-8-18-13/h5,8-9H,6-7H2,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
HMIPAPXYPBVZIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C |
Kanonische SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.